molecular formula C15H18N2O B13870433 8-Methyl-6-piperidin-4-yloxyisoquinoline

8-Methyl-6-piperidin-4-yloxyisoquinoline

Cat. No.: B13870433
M. Wt: 242.32 g/mol
InChI Key: MDMPKHNPBLZIPR-UHFFFAOYSA-N
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Description

8-Methyl-6-piperidin-4-yloxyisoquinoline is a heterocyclic compound featuring an isoquinoline core substituted with a methyl group at position 8 and a piperidin-4-yloxy group at position 5. The isoquinoline scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes and receptors . The methyl group at position 8 likely enhances lipophilicity and metabolic stability, while the piperidin-4-yloxy moiety introduces a bulky, basic substituent that may influence binding affinity and pharmacokinetic properties.

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

8-methyl-6-piperidin-4-yloxyisoquinoline

InChI

InChI=1S/C15H18N2O/c1-11-8-14(18-13-3-6-16-7-4-13)9-12-2-5-17-10-15(11)12/h2,5,8-10,13,16H,3-4,6-7H2,1H3

InChI Key

MDMPKHNPBLZIPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=NC=C2)OC3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-6-piperidin-4-yloxyisoquinoline typically involves the formation of the isoquinoline core followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring. Subsequent reactions introduce the piperidine group through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled reaction conditions, and purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-6-piperidin-4-yloxyisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic ring or the piperidine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the isoquinoline or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

8-Methyl-6-piperidin-4-yloxyisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions of isoquinoline and piperidine derivatives with biological systems.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Methyl-6-piperidin-4-yloxyisoquinoline involves its interaction with specific molecular targets in biological systems. The isoquinoline moiety can interact with various enzymes and receptors, while the piperidine group may enhance the compound’s binding affinity and selectivity. These interactions can modulate biological pathways and result in specific pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The synthesis and evaluation of isoquinoline derivatives have been extensively explored. Below, we compare 8-methyl-6-piperidin-4-yloxyisoquinoline with key analogues described in the literature.

Structural Modifications and Substituent Effects

Table 1: Comparison of Isoquinoline Derivatives
Compound Name/ID Substituent Positions Functional Groups Key Features
2-(2,6-Dioxopiperidin-3-yl)-7-methoxyisoquinoline-1,3(2H,4H)-dione (3b) 2, 7 Dioxopiperidinyl, Methoxy Methoxy group at position 7 enhances electron density; dioxopiperidinyl introduces a polar, hydrogen-bonding motif.
2-(2,6-Dioxopiperidin-3-yl)-8-nitroisoquinoline-1,3(2H,4H)-dione (9a) 2, 8 Dioxopiperidinyl, Nitro Nitro group at position 8 provides electron-withdrawing effects, potentially increasing reactivity.
This compound 6, 8 Piperidin-4-yloxy, Methyl Piperidinyloxy group adds steric bulk and basicity; methyl improves lipophilicity.

Key Observations :

  • Positional Effects : Substituents at positions 6–8 significantly alter electronic and steric properties. For example, the nitro group in 9a (position 8) creates electron-deficient regions, whereas the methyl group in the target compound (position 8) contributes to hydrophobic interactions .
  • Functional Group Diversity : The dioxopiperidinyl group in compounds like 3b and 9a introduces polarity and hydrogen-bonding capacity, contrasting with the piperidinyloxy group in the target compound, which offers basicity and conformational flexibility .

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